![molecular formula C16H13Cl B8715222 1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene](/img/structure/B8715222.png)
1-chloro-4-[(1E,3E)-4-phenylbuta-1,3-dien-1-yl]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is an organic compound that belongs to the class of conjugated dienes This compound features a butadiene backbone with phenyl and chlorophenyl substituents at the 1 and 4 positions, respectively
准备方法
Synthetic Routes and Reaction Conditions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired diene. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the synthesis of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene may involve large-scale Wittig reactions or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalytic methods using transition metal catalysts can offer higher efficiency and selectivity.
化学反应分析
Types of Reactions
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diene into saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or chlorophenyl rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated aromatic compounds.
科学研究应用
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated diene structure allows it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate cellular pathways and result in specific biological effects.
相似化合物的比较
Similar Compounds
1-Phenyl-1,3-butadiene: Lacks the chlorophenyl substituent, resulting in different chemical properties and reactivity.
4-Phenyl-1,3-butadiene: Similar structure but without the chlorine atom, affecting its chemical behavior.
1,4-Diphenyl-1,3-butadiene: Contains two phenyl groups, leading to distinct chemical and physical properties.
Uniqueness
1-Phenyl-4-(4’-chlorophenyl)-buta-1,3-diene is unique due to the presence of both phenyl and chlorophenyl groups, which impart specific electronic and steric effects
属性
分子式 |
C16H13Cl |
|---|---|
分子量 |
240.72 g/mol |
IUPAC 名称 |
1-chloro-4-(4-phenylbuta-1,3-dienyl)benzene |
InChI |
InChI=1S/C16H13Cl/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14/h1-13H |
InChI 键 |
LASZRNUFCYQISX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
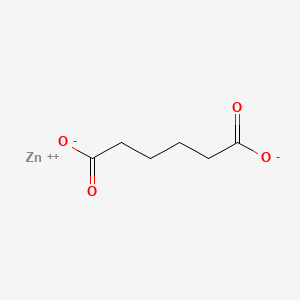
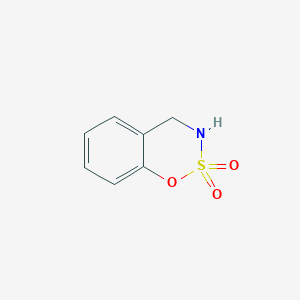
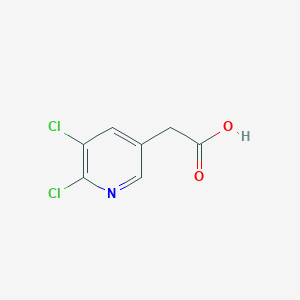

![6-Nitro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene](/img/structure/B8715170.png)

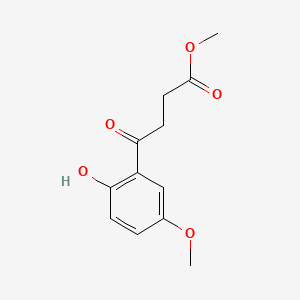


![3-[(4-Hydroxyphenyl)sulfanyl]-2,2-dimethylpropanoic acid](/img/structure/B8715209.png)
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B8715221.png)
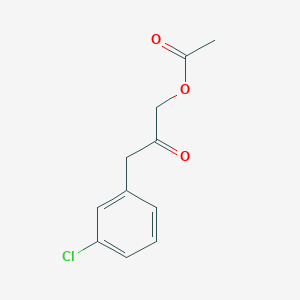
![(2R)-3-amino-4-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid](/img/structure/B8715240.png)

